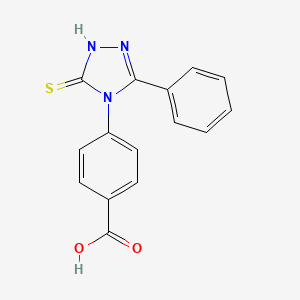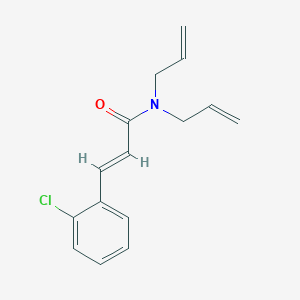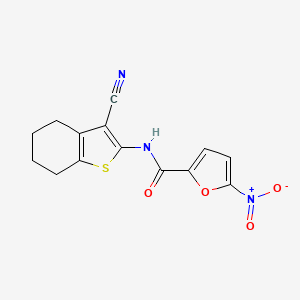![molecular formula C17H19NO2S B5834423 1-[4-(phenylsulfonyl)phenyl]piperidine](/img/structure/B5834423.png)
1-[4-(phenylsulfonyl)phenyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(phenylsulfonyl)phenyl]piperidine, commonly known as PSP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. PSP belongs to the class of piperidine compounds, which are known for their diverse biological activities. PSP has been found to possess a range of pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. In
Wirkmechanismus
The mechanism of action of PSP is not fully understood. However, it has been proposed that PSP exerts its pharmacological effects through the inhibition of various signaling pathways. PSP has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammatory responses. PSP has also been shown to inhibit the activation of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
PSP has been found to possess a range of biochemical and physiological effects. PSP has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). PSP has also been shown to reduce the levels of reactive oxygen species (ROS), which are known to contribute to the development of inflammatory diseases. Additionally, PSP has been shown to alleviate pain in animal models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
PSP has several advantages for lab experiments. PSP is relatively easy to synthesize, and its purity can be optimized through purification using column chromatography. Additionally, PSP has been extensively studied, and its pharmacological properties are well-characterized. However, PSP also has some limitations for lab experiments. PSP has poor solubility in water, which can limit its use in some experimental settings. Additionally, the mechanism of action of PSP is not fully understood, which can make it difficult to interpret the results of some experiments.
Zukünftige Richtungen
There are several future directions for research on PSP. One area of research is the development of more efficient synthesis methods for PSP. Another area of research is the investigation of the mechanism of action of PSP. Understanding the mechanism of action of PSP could lead to the development of more targeted therapies for inflammatory diseases and cancer. Additionally, further research is needed to investigate the potential of PSP as a therapeutic agent in other disease conditions.
Synthesemethoden
The synthesis of PSP can be achieved through a multi-step process involving the reaction of 4-bromoacetophenone with piperidine, followed by the reaction of the resulting product with phenylsulfonyl chloride. The final product is obtained through purification using column chromatography. The synthesis of PSP has been optimized to increase the yield and purity of the compound, making it suitable for further research.
Wissenschaftliche Forschungsanwendungen
PSP has been extensively studied for its potential as a therapeutic agent in various disease conditions. PSP has been found to possess anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. PSP has also been found to possess analgesic properties and has been shown to alleviate pain in animal models of neuropathic pain. Additionally, PSP has been found to possess antitumor properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
1-[4-(benzenesulfonyl)phenyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c19-21(20,16-7-3-1-4-8-16)17-11-9-15(10-12-17)18-13-5-2-6-14-18/h1,3-4,7-12H,2,5-6,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBPNKAELJYAHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dichlorophenyl)-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B5834344.png)
![4-[(4-ethoxy-3-iodo-5-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5834347.png)
![N'-[(3,4-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5834352.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5834353.png)
![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B5834360.png)
![2-butyl-5-(4-methoxyphenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5834363.png)

![4-bromo-N'-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-1,5-dimethyl-1H-pyrazole-3-carbohydrazide](/img/structure/B5834379.png)
![6-tert-butyl-N-cyclohexyl-2-{[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5834383.png)
![(2,4-dichlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5834399.png)

![4-[({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5834422.png)

![4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5834446.png)